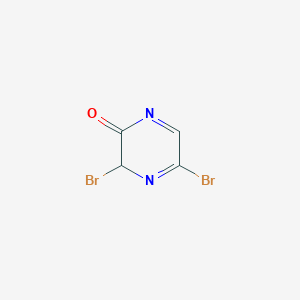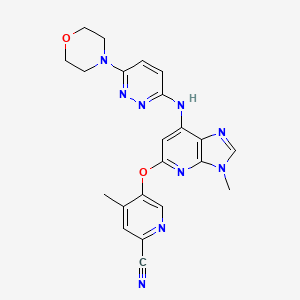
Tyk2-IN-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyk2-IN-14 is a small molecule inhibitor targeting tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in cytokine signaling pathways, which are involved in various immune-mediated inflammatory diseases. This compound has shown potential in treating conditions such as psoriasis, psoriatic arthritis, and other autoimmune disorders by selectively inhibiting TYK2 activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyk2-IN-14 involves multiple steps, including the formation of key intermediates and final coupling reactions. The preparation method typically starts with the synthesis of a core scaffold, followed by functional group modifications to achieve the desired selectivity and potency. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Tyk2-IN-14 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various intermediates and final compounds with specific functional groups that contribute to the selectivity and potency of this compound .
Scientific Research Applications
Tyk2-IN-14 has a wide range of scientific research applications, including:
Mechanism of Action
Tyk2-IN-14 exerts its effects by selectively inhibiting the activity of TYK2. It binds to the regulatory domain of TYK2, preventing the interaction between the regulatory and catalytic domains of the enzyme. This inhibition disrupts the downstream signaling of cytokines such as interleukin-23 and type I interferons, which are involved in the pathogenesis of various immune-mediated inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tyk2-IN-14 include other TYK2 inhibitors such as deucravacitinib and other small molecule inhibitors targeting the JAK family .
Uniqueness
This compound is unique due to its high selectivity for TYK2 over other JAK family members. This selectivity reduces the risk of adverse effects associated with non-selective JAK inhibitors, making this compound a promising therapeutic candidate for treating immune-mediated inflammatory diseases .
Properties
Molecular Formula |
C22H21N9O2 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
4-methyl-5-[3-methyl-7-[(6-morpholin-4-ylpyridazin-3-yl)amino]imidazo[4,5-b]pyridin-5-yl]oxypyridine-2-carbonitrile |
InChI |
InChI=1S/C22H21N9O2/c1-14-9-15(11-23)24-12-17(14)33-20-10-16(21-22(27-20)30(2)13-25-21)26-18-3-4-19(29-28-18)31-5-7-32-8-6-31/h3-4,9-10,12-13H,5-8H2,1-2H3,(H,26,27,28) |
InChI Key |
GXELZXDURVDKHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1OC2=NC3=C(C(=C2)NC4=NN=C(C=C4)N5CCOCC5)N=CN3C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


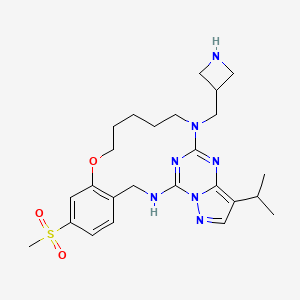

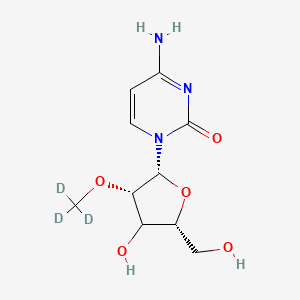
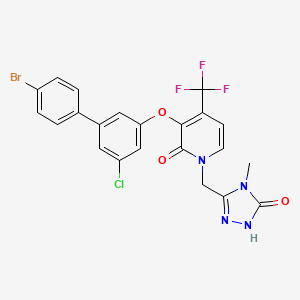
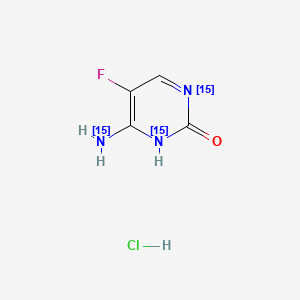

![2-amino-9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12364892.png)
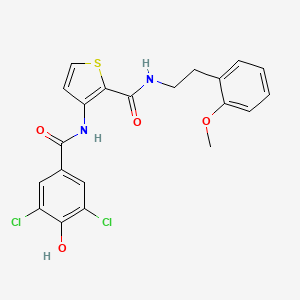


![N-[(3-chlorophenyl)methyl]-3,5-dimethoxy-N-[3-oxo-3-(piperazin-1-yl)propyl]benzamide](/img/structure/B12364929.png)
![tert-butyl N-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]carbamate](/img/structure/B12364935.png)
